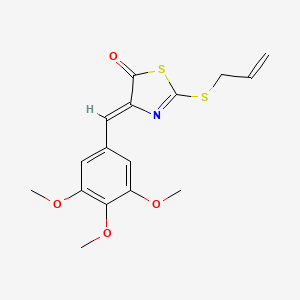![molecular formula C15H13ClN4O B5025487 N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5025487.png)
N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyrazolo[1,5-a]pyrimidine ring system, which is a key structural feature that contributes to its biological activity.
科学研究应用
N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, it has been used as a probe to study protein-ligand interactions and enzyme kinetics. In organic chemistry, it has been employed as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in disease progression. For example, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often overexpressed in cancer cells. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation models, it can reduce the production of inflammatory cytokines and chemokines, leading to the attenuation of inflammation. In addition, this compound has been shown to have antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous and organic solvents. However, this compound also has some limitations, such as its low stability in acidic and basic conditions and its potential toxicity to cells and organisms at high concentrations. Therefore, careful evaluation of the dose-response relationship and toxicity profile is necessary for the proper use of this compound in lab experiments.
未来方向
N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several potential future directions in scientific research. One direction is the further optimization of its structure and pharmacological properties to improve its efficacy and safety as a drug candidate. Another direction is the development of new synthetic methods for the production of this compound and its analogs. In addition, this compound can be used as a tool to study the molecular mechanisms of various diseases and to identify new therapeutic targets. Finally, the combination of this compound with other drugs or therapies may lead to synergistic effects and improved clinical outcomes.
合成方法
The synthesis of N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide with benzylamine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthesis of this compound has been reported in the literature, and various modifications have been made to improve the yield and purity of the product.
属性
IUPAC Name |
N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-19(10-11-6-3-2-4-7-11)15(21)13-12(16)14-17-8-5-9-20(14)18-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSXURXKULICAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NN3C=CC=NC3=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794650 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

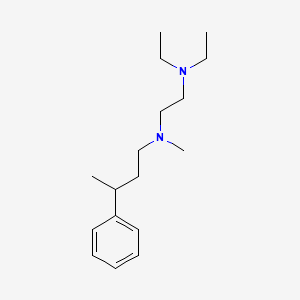
![ethyl 4-{4-[4-(allyloxy)-3-methoxybenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5025431.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5025439.png)
![4-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5025445.png)
![2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5025450.png)

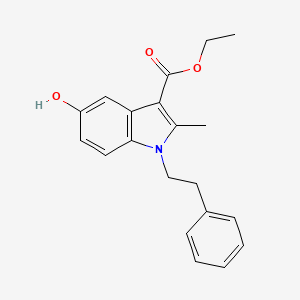
![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5025468.png)
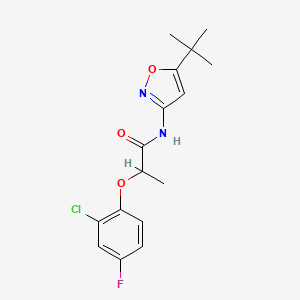
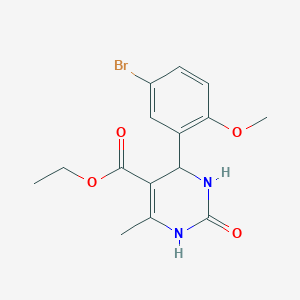
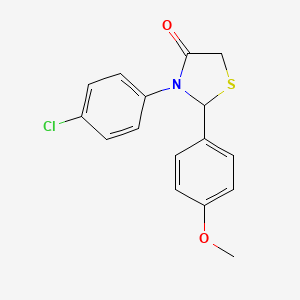
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)
